2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid
Overview
Description
2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Mechanism of Action
Target of Action
The primary target of 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B plays a pivotal role as a negative regulator of insulin and leptin signaling, making it an attractive target for antidiabetic drug discovery .
Mode of Action
The compound interacts with PTP1B by binding to its catalytic and second aryl binding site . This binding inhibits the activity of PTP1B, thereby enhancing insulin and leptin signaling .
Biochemical Pathways
The inhibition of PTP1B affects the insulin and leptin signaling pathways. These pathways are crucial for the regulation of glucose homeostasis and energy balance. By enhancing these pathways, the compound can potentially improve insulin sensitivity and glucose tolerance .
Pharmacokinetics
The compound’s in vitro ptp1b inhibitory activity and in vivo antihyperglycemic efficacy suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound exhibits good PTP1B inhibitory activity, with an IC50 value of 11.17 μM . It also shows good antihyperglycemic efficacy in streptozotocin-induced diabetic Wistar rats . These results suggest that the compound can effectively enhance insulin and leptin signaling, thereby improving glucose homeostasis and energy balance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid typically involves the reaction of 2-mercaptobenzothiazole with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or alkyl halides; reactions often require a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Benzothiazole derivatives with different substituents.
Scientific Research Applications
2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an inhibitor of protein tyrosine phosphatase 1B, which is a target for antidiabetic drug discovery.
Material Science: Benzothiazole derivatives are used in the development of fluorescent materials and electroluminescent devices due to their unique electronic properties.
Biological Research: The compound has shown promise in anti-inflammatory and antimicrobial studies, making it a candidate for further investigation in these areas.
Comparison with Similar Compounds
Similar Compounds
2-Mercaptobenzothiazole: A precursor in the synthesis of 2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid, known for its use in rubber vulcanization.
Benzothiazole: The parent compound of the benzothiazole family, widely studied for its diverse biological activities.
2-Aminobenzothiazole: Another benzothiazole derivative with applications in medicinal chemistry and material science.
Uniqueness
This compound stands out due to its dual functionality, combining the properties of both benzothiazole and benzoic acid moieties
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanylmethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2S2/c17-14(18)11-6-2-1-5-10(11)9-19-15-16-12-7-3-4-8-13(12)20-15/h1-8H,9H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLKRZCJZALYNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC3=CC=CC=C3S2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363644 | |
Record name | 2-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100961-61-3 | |
Record name | 2-{[(1,3-Benzothiazol-2-yl)sulfanyl]methyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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